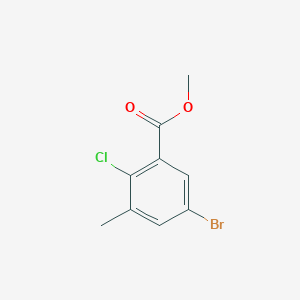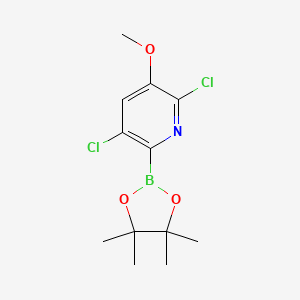
Methyl 5-bromo-2-chloro-3-methylbenzoate
Vue d'ensemble
Description
Methyl 5-bromo-2-chloro-3-methylbenzoate (MBCM) is an organic compound with a wide range of applications in the scientific research field. It is a derivative of benzoic acid, which is widely used in many areas of research, such as drug development, medicinal chemistry, and biochemistry. MBCM is an important intermediate in the synthesis of many compounds and its properties make it a valuable tool in the laboratory. In
Applications De Recherche Scientifique
Synthesis of Halogenated Compounds : Chapman, Clarke, and Sawhney (1968) researched the synthesis of pharmacologically active benzo[b]thiophen derivatives, which involved the preparation of halogenobenzo[b]thiophens, including 5-bromo-3-methylbenzo[b]thiophen, by cyclisation of (halogenophenylthio)acetone with hot polyphosphoric acid (Chapman, Clarke, & Sawhney, 1968).
Preparation of Carboxylic Acids : Dickinson and Iddon (1971) described the preparation of 3-bromo-5-methyl- and 3-bromo-5-chloro-2-benzo[b]thienyl-lithium, which were treated with carbon dioxide to yield the corresponding 2-carboxylic acids (Dickinson & Iddon, 1971).
Characterization of Chemical Compounds : Zheng Jian-hong (2012) conducted a study on the synthesis and characterization of Chloranthraniliprole, which involved the preparation of 2-amino-5-chloro-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid and N-chlorosuccinimid(NCS) (Zheng, 2012).
Synthesis of Brominated Compounds : Cao Sheng-li (2004) investigated the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, which involved bromination of 2-amino-5-methylbenzoic acid (Cao, 2004).
Pharmacological Applications : Baumgarth, Beier, and Gericke (1997) explored the synthesis of (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine, a Na+/H+ antiporter inhibitor, which involved the preparation of 4-chloro- and 4-fluoro-2-methylbenzoic acids (Baumgarth, Beier, & Gericke, 1997).
Synthesis of Isoxazole Derivatives : Popat, Nimavat, Kachhadia, and Joshi (2004) synthesized 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazole derivatives for antitubercular and antimicrobial activities (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Metabolism by Bacteria : Higson and Focht (1992) studied the utilization of 3-chloro-2-methylbenzoic acid by Pseudomonas cepacia MB2 through the meta fission pathway (Higson & Focht, 1992).
Synthesis of Novel Benzofuran Derivatives : Abdel‐Aziz, Mekawey, and Dawood (2009) synthesized novel 2-substituted-3-methylbenzofuran derivatives with antimicrobial activity (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Propriétés
IUPAC Name |
methyl 5-bromo-2-chloro-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHANDWUFYMCSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-chloro-3-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)

![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)
![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392929.png)

![3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392931.png)
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1392932.png)
![[1-(Trifluoromethyl)cyclopropyl]methanol](/img/structure/B1392934.png)



